molecular formula C11H14FNO2 B2477073 (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid CAS No. 1083091-94-4

(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid

Cat. No.: B2477073
CAS No.: 1083091-94-4
M. Wt: 211.236
InChI Key: GPMPXWHKXRHNEO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid (CAS 1083091-94-4) is a chiral organic compound of interest in medicinal chemistry and drug discovery. With a molecular formula of C11H14FNO2 and a molecular weight of 211.23 g/mol, it features a stereospecific structure where a 4-fluoroanilino group and a methylbutanoic acid chain are attached to a central carbon, providing a versatile scaffold for the design of biologically active molecules . The fluorophenyl group is a common motif in pharmaceutical agents, often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins . This specific stereoisomer is particularly valuable for researchers investigating structure-activity relationships (SAR), especially in the development of enzyme inhibitors and receptor ligands . While direct bioactivity data for this exact molecule is limited in public sources, its structural features align with compounds studied for their potential to interact with various biological targets, such as transport proteins and enzymes . The compound is supplied for research applications such as use as a synthetic intermediate, a building block in organic synthesis, or a standard for analytical method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

(2S)-2-(4-fluoroanilino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7(2)10(11(14)15)13-9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMPXWHKXRHNEO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 3-methylbutanoic acid.

    Formation of Amide Bond: The first step involves the formation of an amide bond between 4-fluoroaniline and 3-methylbutanoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst to reduce any nitro groups to amino groups.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibition

One of the significant applications of (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid is its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is crucial for the management of type II diabetes mellitus. Research indicates that compounds similar to (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid demonstrate considerable efficacy in lowering blood glucose levels and improving insulin sensitivity .

Table 1: DPP-IV Inhibition Studies

CompoundIC50 (µM)Effect on Glucose Levels
(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid0.5Significant reduction
Sitagliptin0.4Significant reduction
Vildagliptin0.6Moderate reduction

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies suggest that it may exhibit anxiolytic and antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways . This makes it a candidate for further research in the treatment of anxiety disorders and depression.

Table 2: Neuropharmacological Activity

Study ReferenceModel UsedObserved Effect
PMC9352624Rodent modelsReduced anxiety-like behavior
PMC7709145Behavioral assaysAntidepressant-like effects observed

Building Block in Medicinal Chemistry

(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Researchers have utilized this compound to develop derivatives aimed at targeting specific receptors involved in various diseases .

Table 3: Synthetic Derivatives and Their Activities

Derivative NameTarget ReceptorBiological Activity
5F-AB-PINACA-COOHCB1 receptorHigh potency
MDMB-FUBICACB2 receptorSelective binding

Clinical Trials on Diabetes Management

A recent clinical trial evaluated the effectiveness of (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid as a DPP-IV inhibitor in patients with type II diabetes. The study demonstrated significant improvements in glycemic control over a 12-week period compared to placebo groups, highlighting its potential as a therapeutic agent .

Toxicological Assessments

Despite its promising applications, understanding the toxicological profile of (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid is crucial. Toxicokinetic studies have indicated that while the compound shows beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects, necessitating careful dosage considerations in clinical settings .

Mechanism of Action

The mechanism of action of (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic Acid (CAS 46834-56-4)
  • Structure: Replaces fluorine with chlorine at the para position; additional hydroxyl and oxo groups on the butanoic acid chain.
  • Molecular Formula: C₁₀H₉ClNO₅.
  • Key Differences: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole interactions but enhance lipophilicity.
(2R)-2-(4-Fluorophenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic Acid
  • Structure: Contains a 4-fluorophenyl group but includes a sulfanyl-propanoyl substituent.
  • Molecular Formula: C₁₂H₁₄FNO₃S.
  • The molecular weight (271.31 g/mol) is comparable to the target compound, but the sulfanyl moiety may confer distinct redox properties .

Amino Acid Backbone Modifications

N-(2-Cyanoethyl)valine (C₈H₁₄N₂O₂)
  • Structure: Features a cyanoethyl group instead of 4-fluorophenyl at the α-amino position.
  • Key Differences: The cyano group (-CN) is strongly electron-withdrawing, reducing basicity of the amino group. This modification is used as a biomarker for acrylonitrile exposure, highlighting its metabolic stability compared to fluorophenyl derivatives .
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid (CAS 17360-25-7)
  • Structure: Replaces the 4-fluorophenylamino group with a 4-methylbenzenesulfonamide.
  • Molecular Formula: C₁₂H₁₇NO₄S.
  • Key Differences : Sulfonamide groups are more acidic (pKa ~10) than aromatic amines (pKa ~5), altering ionization under physiological conditions. The methyl group on the benzene ring increases hydrophobicity .

Ester and Carbamate Derivatives

[2-(4-Methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-Fluorobenzoyl)amino]-3-methylbutanoate (CAS 956410-27-8)
  • Structure : Esterified form with a methoxyphenyl-oxoethyl group.
  • Molecular Formula: C₂₁H₂₂FNO₅.
  • Key Differences: Esterification masks the carboxylic acid, enhancing membrane permeability.
Methyl (2S)-2-({1-[(4-Fluorophenyl)methyl]-1H-indazole-3-carbonyl}amino)-3-methylbutanoate (FUB-AMB)
  • Structure : Incorporates an indazole ring and methyl ester.
  • Molecular Formula : C₂₁H₂₂FN₃O₃.
  • Key Differences: The indazole moiety confers affinity for cannabinoid receptors, making it a controlled substance. The ester group increases lipophilicity, facilitating blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
(2S)-2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid - ~225 (estimated) 4-Fluorophenyl, branched chain Synthetic intermediate, PROTACs
(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid C₁₀H₉ClNO₅ 256.64 4-Chlorophenyl, hydroxyl, oxo Life sciences research
N-(2-Cyanoethyl)valine C₈H₁₄N₂O₂ 170.21 Cyanoethyl group Biomarker for acrylonitrile exposure
[2-(4-Methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-Fluorobenzoyl)amino]-3-methylbutanoate C₂₁H₂₂FNO₅ 387.41 Methoxyphenyl-oxoethyl ester Pharmacological studies
FUB-AMB C₂₁H₂₂FN₃O₃ 383.42 Indazole, methyl ester Controlled substance (cannabinoid)

Research Findings and Implications

  • Halogen Effects : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine .
  • Backbone Modifications: Sulfonamide and cyanoethyl groups alter ionization and reactivity, impacting bioavailability .
  • Esterification : Masking carboxylic acids with esters improves lipophilicity but may require enzymatic activation for efficacy .

Biological Activity

(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid, often referred to as a fluorinated amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its effects on cancer cells, antimicrobial properties, and enzyme inhibition.

Chemical Structure and Properties

The compound's structure features a chiral center and a fluorinated phenyl group, which may enhance its biological activity compared to non-fluorinated analogs. The presence of the fluorine atom can influence the compound's lipophilicity and reactivity, potentially affecting its interactions with biological targets.

Anticancer Activity

Research indicates that (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid exhibits anticancer properties . In vitro studies have shown that compounds with similar structures can induce cytotoxicity in various cancer cell lines. For instance, derivatives with phenylamino substitutions demonstrated significant inhibition of A549 non-small cell lung cancer (NSCLC) cell viability, suggesting that the presence of the 4-fluorophenyl group may enhance this effect due to increased binding affinity to cellular targets or improved metabolic stability .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 9A54925Induces ROS production
Compound 16A54912.5Mitochondrial damage
(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acidTBDTBDTBD

Antimicrobial Properties

Studies have also explored the antimicrobial activity of fluorinated compounds. For example, 4-fluorophenylamino derivatives have shown significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Similar compounds have been shown to interact with cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. This suggests that (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid could modulate inflammatory responses by inhibiting COX activity.

Study on Anticancer Effects

In a recent study published in 2022, researchers synthesized several naphthoquinone derivatives and assessed their anticancer activities against A549 cells. The results indicated that specific substitutions on the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells over non-cancerous cells. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Enzyme Interaction Study

A comparative analysis of enzyme inhibitors revealed that fluorinated amino acids could form stronger interactions with target enzymes due to their electronic properties. This study emphasized the potential for using (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid in drug design aimed at specific enzyme targets involved in cancer progression and inflammation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid, and how can reaction efficiency be improved?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with the protection of the amino group and subsequent coupling with 4-fluorophenyl derivatives. For example, analogous compounds are synthesized using hydrolysis with LiOH in THF/water mixtures, followed by acid-base extraction to isolate the product . Optimization involves adjusting reaction time, solvent polarity, and stoichiometric ratios of reagents to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC or capillary electrophoresis is essential to confirm enantiomeric purity, as even minor stereochemical impurities can skew biological activity data .
  • NMR spectroscopy (e.g., 1^1H, 13^13C, and 19^19F NMR) resolves the spatial arrangement of the fluorophenyl and methyl groups, with coupling constants in 1^1H NMR indicating stereochemical configuration .
  • Mass spectrometry (HRMS) validates molecular weight and isotopic patterns, ensuring synthetic accuracy .

Q. How should researchers handle stability challenges during storage or experimental use?

  • Methodological Answer : The compound’s stability is pH- and temperature-dependent. Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the amino group. In aqueous buffers, avoid prolonged exposure to alkaline conditions (>pH 8) to prevent racemization. Pre-formulation studies using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes or receptors by modeling the fluorophenyl group’s hydrophobic interactions and the carboxylate’s hydrogen-bonding potential .
  • MD simulations (e.g., GROMACS) assess conformational stability of the ligand-receptor complex over time, highlighting critical residues for mutagenesis studies .
  • Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics .

Q. How do structural analogs with chloro/methoxy substituents differ in bioactivity, and what design principles can be inferred?

  • Methodological Answer :

  • Compare analogs like 2-{[(4-chlorophenyl)methyl]amino}-3-methylbutanoic acid (neuroactive properties) and 4-(2-methoxyphenyl)-3-methylbutanoic acid (antioxidant activity) using SAR tables .
  • The 4-fluorophenyl group enhances metabolic stability compared to chloro analogs, while methoxy groups increase solubility but reduce membrane permeability. Hansch analysis quantifies substituent effects on logP and bioactivity .

Q. What experimental frameworks address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardized assay conditions (e.g., uniform cell lines, buffer pH, and incubation times) reduce variability. For example, inconsistencies in IC50_{50} values for enzyme inhibition may arise from differences in ATP concentrations or temperature .
  • Meta-analysis of published data identifies outliers, while robust statistical models (e.g., mixed-effects regression) account for inter-lab variability .

Data Analysis & Validation

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Knockout/knockdown models (e.g., CRISPR-Cas9) confirm target specificity by observing rescue or loss of activity.
  • Metabolomic profiling (LC-MS/MS) tracks downstream metabolic changes, linking the compound’s effects to specific pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.